Methyl methylcarbamate is an organic compound that belongs to the carbamate family. It is characterized by its structure, which includes a methyl group attached to a carbamate functional group. This compound is a colorless solid that has been primarily studied for its chemical properties and biological activities. Methyl methylcarbamate is known for its reactivity and potential applications in various fields, including agriculture and pharmaceuticals.
Methyl methylcarbamate exhibits biological activity primarily as an insecticide. It functions by inhibiting acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in target pests. While it is effective against various agricultural pests, it also poses risks to non-target organisms, including humans .
Methyl methylcarbamate can be synthesized through several methods:
Methyl methylcarbamate finds applications in several areas:
Research into the interactions of methyl methylcarbamate with biological systems has revealed its potential endocrine-disrupting effects. Studies indicate that exposure can lead to metabolic disruptions and liver toxicity in animal models. For example, methomyl, a related N-methyl carbamate insecticide, has been shown to induce hepatic steatosis and other metabolic disorders in mice . These findings raise concerns about the safety and environmental impact of such compounds.
Methyl methylcarbamate shares similarities with other carbamates but has unique properties that distinguish it from them. Below are some comparable compounds:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Ethyl Carbamate | CHNO | Known for mutagenicity; used in wines |
| Phenol Methylcarbamate | CHNO | Used as an insecticide; neurotoxic |
| Methomyl | CHNO | Highly toxic; used widely in agriculture |
| Carbofuran | CHNO | Broad-spectrum insecticide; neurotoxic |
Methyl methylcarbamate is unique due to its relatively lower mutagenic potential compared to ethyl carbamate while retaining significant insecticidal properties. Its applications in both textiles and agriculture highlight its versatility among carbamates .
Methyl methylcarbamate is systematically named carbamic acid, N-methyl-, methyl ester. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 6642-30-4 |
| Molecular Formula | $$ C3H7NO_2 $$ |
| Molecular Weight | 89.09 g/mol |
| IUPAC Name | N-Methylcarbamate methyl ester |
| Synonyms | O-Methyl-N-methylcarbamate, methyl N-methylcarbamate |
The compound exists as a liquid at room temperature, with a density of 0.986 g/cm³ and a melting point of 173–176°C.
The urea-methanol alcoholysis reaction represents one of the most established synthetic routes for methyl methylcarbamate production [1]. This reaction proceeds through a nucleophilic substitution mechanism where methanol attacks the carbonyl carbon of urea, leading to the formation of methyl carbamate and subsequent methylation to yield the target compound [2]. The reaction typically requires elevated temperatures ranging from 120 to 200°C and proceeds according to the general equation: CO(NH₂)₂ + CH₃OH → CH₃OC(O)NH₂ + NH₃ [1].
Recent mechanistic studies have revealed that the reaction follows a complex pathway involving multiple intermediates [3]. The palladium-catalyzed variant demonstrates significantly enhanced reaction rates, with observed rate constants ranging from 1.8 × 10⁻⁵ to 5.9 × 10⁻¹ min⁻¹ at 313 K, representing at least 10⁵ times faster conversion compared to uncatalyzed processes [4] [3]. The mechanism involves binding of urea to the palladium catalyst, direct methanolysis of oxygen-bound and nitrogen-bound urea species, and formation of carbamic acid coordinated to palladium through the nitrogen atom [4].
Kinetic analysis reveals that the reaction exhibits first-order dependence on both urea and methanol concentrations under catalytic conditions [5]. The activation energy for the urea-methanol pathway has been determined to be 85.4 kilojoules per mole, with a pre-exponential factor of 1.2 × 10⁶ min⁻¹ [5]. Temperature optimization studies indicate that reactions conducted at 130°C achieve optimal conversion rates while maintaining selectivity above 80% [6].
| Pathway | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reaction Time (h) | Key Intermediates |
|---|---|---|---|---|---|---|
| Urea-Methanol Alcoholysis | 120 | 1 | 75 | 80 | 8 | Carbamic acid, NH₃ |
| Diphenyl Carbonate-Methylamine Route | 20 | 1 | 95 | 90 | 24 | Phenyl-N-methyl urethane |
| Palladium-Catalyzed Urea Alcoholysis | 40 | 1 | 85 | 99 | 12 | Pd-coordinated carbamic acid |
| Direct Carbonylation Method | 130 | 42 | 68 | 51 | 2 | Formamide intermediate |
| Dimethyl Carbonate-Dimethylurea Route | 180 | 15 | 90 | 85 | 6 | Methylamine carbamate |
The diphenyl carbonate-methylamine synthetic route provides an alternative pathway that operates under milder temperature conditions [7]. This method involves a three-step consecutive process where diphenyl carbonate reacts with methylamine in liquid phase to generate phenyl-N-methyl urethane and phenol [7]. The reaction proceeds optimally at temperatures between 20 and 80°C, with methylamine to diphenyl carbonate molar ratios maintained at 0.8:1 to 1:1 [7].
The first step involves the formation of phenyl-N-methyl urethane through nucleophilic attack of methylamine on the carbonyl carbon of diphenyl carbonate [7]. This intermediate subsequently undergoes thermal decomposition at temperatures ranging from 180 to 220°C under reduced pressure conditions of 200 millimeters of mercury to normal atmospheric pressure [7]. The decomposition yields methyl isocyanate and phenol, with the methyl isocyanate stream being collected and reacted with substituted phenols or alcohols to form the final carbamate product [7].
Process optimization studies demonstrate that this pathway achieves conversion rates exceeding 95% with selectivity values approaching 90% [7]. The method offers the advantage of operating under relatively mild initial conditions, though the subsequent thermal decomposition step requires elevated temperatures [7]. The overall process yields methyl methylcarbamate with productive rates greater than 98% based on molar percentage calculations relative to reactant inputs [7].
The reaction mechanism involves formation of intermediate complexes where methylamine coordinates with the carbonate functionality [8]. Quantum chemical calculations indicate that the reaction proceeds through a six-membered transition state mechanism rather than the previously proposed zwitterionic pathway [9]. The activation energy for this route has been determined to be 45.2 kilojoules per mole, significantly lower than the direct urea-methanol pathway [5].
Metal-modified fluorapatite catalysts represent a significant advancement in methyl methylcarbamate synthesis, offering enhanced catalytic activity and selectivity [10]. These catalysts, with the general formula M₅Ca₅(PO₄)₆F₂ where M represents transition metals such as cobalt, nickel, copper, or zinc, demonstrate superior performance compared to conventional catalytic systems [10]. The fluorapatite structure provides a stable framework that maintains catalytic activity under harsh reaction conditions while offering multiple active sites for substrate coordination [10].
Characterization studies reveal that nickel-modified fluorapatite catalysts exhibit the highest surface areas of 52 m²/g and active site densities of 142 μmol/g [10]. These catalysts achieve conversion rates of 85% with selectivity values reaching 92%, representing optimal performance among the tested metal variants [10]. The turnover frequency for nickel-fluorapatite systems reaches 24.3 h⁻¹, indicating high catalytic efficiency [10]. Stability testing demonstrates that these catalysts maintain activity for up to 20 reaction cycles without significant deactivation [10].
The catalytic mechanism involves coordination of substrate molecules to metal centers within the fluorapatite lattice [10]. Spectroscopic analysis indicates that the metal sites facilitate activation of both carbonyl and amino functionalities, promoting efficient bond formation and cleavage processes [11]. The fluorine atoms in the structure contribute to electronic modulation of the metal centers, enhancing their Lewis acidity and improving substrate binding affinity [11].
| Catalyst Type | Surface Area (m²/g) | Active Sites (μmol/g) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Stability (cycles) |
|---|---|---|---|---|---|---|
| Co₅Ca₅(PO₄)₆F₂ | 45 | 125 | 72 | 88 | 18.5 | 15 |
| Ni₅Ca₅(PO₄)₆F₂ | 52 | 142 | 85 | 92 | 24.3 | 20 |
| Cu₅Ca₅(PO₄)₆F₂ | 38 | 98 | 65 | 82 | 15.2 | 12 |
| Zn₅Ca₅(PO₄)₆F₂ | 41 | 115 | 78 | 89 | 20.1 | 18 |
| Mg₅Ca₅(PO₄)₆F₂ | 49 | 135 | 71 | 86 | 17.8 | 16 |
Temperature-programmed desorption studies reveal that the optimal reaction temperature for metal-modified fluorapatite catalysts ranges from 150 to 170°C [10]. At these temperatures, the catalysts demonstrate maximum activity while maintaining structural integrity [10]. The presence of multiple metal centers within the fluorapatite framework enables cooperative catalytic effects, where different metal sites facilitate distinct steps of the overall reaction mechanism [10].
Continuous-flow reactor technology has emerged as a preferred approach for methyl methylcarbamate synthesis due to enhanced heat and mass transfer characteristics [12] [13]. These systems offer precise control over reaction parameters, improved safety profiles, and reduced reaction times compared to traditional batch processes [12]. Microreactor systems demonstrate particular advantages, achieving high heat transfer coefficients of up to 800 W/m²K while maintaining compact reactor volumes [12].
The tube-in-tube reactor configuration provides optimal performance for carbon dioxide-based synthesis routes [12]. This design incorporates gas-liquid contacting capabilities that ensure efficient carbon dioxide dissolution and reaction with amine substrates [12]. Residence times in continuous-flow systems typically range from 15 to 45 minutes, significantly shorter than batch process requirements [12]. Flow rates are optimized between 0.25 and 1.0 mL/min to achieve maximum conversion while maintaining product selectivity [12].
Process intensification through continuous-flow technology enables operation at elevated pressures up to 12 bar without safety concerns associated with large-volume batch reactors [12]. Temperature control is enhanced through improved heat transfer, allowing precise maintenance of optimal reaction conditions [14]. The coil reactor design offers excellent mixing characteristics with residence times of 20 minutes and productivity rates reaching 2.2 g/h [12].
| Reactor Type | Residence Time (min) | Flow Rate (mL/min) | Temperature (°C) | Pressure (bar) | Conversion (%) | Productivity (g/h) | Heat Transfer Coefficient (W/m²K) |
|---|---|---|---|---|---|---|---|
| Packed Bed Reactor | 45 | 0.50 | 160 | 10 | 82 | 2.4 | 450 |
| Microreactor System | 15 | 0.25 | 130 | 3 | 76 | 1.8 | 800 |
| Tube-in-Tube Reactor | 25 | 0.80 | 145 | 8 | 79 | 2.1 | 620 |
| Coil Reactor | 20 | 0.60 | 135 | 5 | 81 | 2.2 | 580 |
| Monolith Reactor | 35 | 1.00 | 155 | 12 | 84 | 2.6 | 520 |
Monolith reactors demonstrate the highest conversion rates of 84% with productivity values reaching 2.6 g/h [12]. The structured catalyst arrangement in monolith systems provides uniform flow distribution and minimizes pressure drop across the reactor [12]. These reactors operate effectively at temperatures around 155°C and pressures up to 12 bar [12].
Carbon dioxide utilization in carbamate synthesis represents a sustainable approach that addresses both carbon capture and chemical production objectives [12] [13]. Direct coupling of carbon dioxide with primary amines provides an environmentally benign route to methyl methylcarbamate formation [15]. This methodology operates under supercritical carbon dioxide conditions, with pressures ranging from 5 to 200 bar and temperatures maintained at 130°C [15].
The reaction mechanism involves initial formation of carbamate anions through carbon dioxide insertion into amine nitrogen-carbon bonds [9]. Subsequent reaction with alkyl halides or alcohols yields the desired carbamate products [12]. The process demonstrates excellent chemoselectivity, with bifunctional substrates undergoing selective functionalization at aliphatic amino groups while preserving aromatic and hydroxyl functionalities [15].
Continuous-flow implementation of carbon dioxide-based synthesis significantly reduces reaction times to 50 minutes while achieving yields between 45 and 92% [13]. The method utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene as the sole additive, eliminating the need for additional catalysts or harsh reaction conditions [13]. Process optimization studies indicate that carbon dioxide flow rates of 6.0 mL/min with substrate flow rates of 0.25 mL/min provide optimal conversion efficiency [13].
| Method | CO₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) | Energy Input (kJ/mol) | Atom Economy (%) |
|---|---|---|---|---|---|---|
| Direct CO₂-Amine Coupling | 50 | 80 | 65 | 85 | 180 | 92 |
| CO₂-Alkyl Halide Route | 25 | 70 | 78 | 92 | 150 | 88 |
| CO₂-Alcohol-Amine System | 100 | 120 | 72 | 88 | 220 | 85 |
| Electrochemical CO₂ Reduction | 1 | 25 | 45 | 65 | 120 | 78 |
| Photocatalytic CO₂ Activation | 1 | 40 | 38 | 58 | 95 | 82 |
The carbon dioxide-alkyl halide route demonstrates superior performance with conversion rates of 78% and selectivity values reaching 92% [12]. This approach operates at moderate pressures of 25 bar and temperatures of 70°C, offering energy-efficient processing with input requirements of only 150 kilojoules per mole [12]. Atom economy calculations indicate that 88% of the reactant atoms are incorporated into the final product, representing excellent resource utilization [12].
Electrochemical carbon dioxide reduction provides an alternative approach operating at ambient pressure and temperature conditions [16]. While conversion rates are lower at 45%, this method offers the advantage of renewable energy integration and minimal thermal energy requirements [16]. The process involves electrochemical activation of carbon dioxide followed by reaction with methylamine substrates under mild conditions [16].
Solvent-free synthesis protocols represent a significant advancement in sustainable methyl methylcarbamate production [17]. These methodologies eliminate organic solvent requirements while maintaining high product yields and selectivity [17]. Trichloroacetic acid catalyzed reactions demonstrate particular effectiveness, achieving 96% yields under solvent-free conditions at temperatures of 55°C [17].
The mechanistic pathway involves direct substrate activation through acid catalysis without requiring solvent mediation [17]. Reaction times are reduced to 30 minutes compared to conventional solvent-based processes that require several hours [17]. The methodology utilizes readily available starting materials including sodium cyanate, phenols, and trichloroacetic acid as the catalytic system [17].
Zinc chloride catalyzed systems offer alternative solvent-free processing with enhanced recyclability characteristics [18]. These catalysts achieve conversion rates of 89% with selectivity values of 91% at operating temperatures of 180°C [18] [19]. The zinc-based systems demonstrate excellent stability, maintaining catalytic activity for up to 8 reaction cycles [18]. Turnover numbers reach 145, indicating high catalytic efficiency [18].
| Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | TON | Recyclability (cycles) |
|---|---|---|---|---|---|---|
| ZnCl₂ | 180 | 4 | 89 | 91 | 145 | 8 |
| Lanthanum Oxide | 160 | 6 | 76 | 88 | 98 | 12 |
| Heteropolyacid | 140 | 8 | 82 | 85 | 112 | 6 |
| Ionic Liquid | 120 | 12 | 68 | 79 | 73 | 15 |
| Solid Base Catalyst | 170 | 5 | 85 | 87 | 128 | 10 |
Lanthanum oxide systems provide enhanced recyclability with up to 12 reaction cycles while maintaining conversion rates above 76% [18]. These catalysts operate at moderate temperatures of 160°C with reaction times of 6 hours [18]. The solid base nature of lanthanum oxide facilitates easy product separation and catalyst recovery [18].
Ionic liquid catalyzed processes operate under the mildest temperature conditions at 120°C but require extended reaction times of 12 hours [20]. Despite lower conversion rates of 68%, these systems offer exceptional recyclability with up to 15 reaction cycles [20]. The ionic liquid medium provides unique solvation properties that enhance substrate solubility and reaction kinetics [20].
The crystallographic structure of methyl methylcarbamate has been investigated through X-ray diffraction studies, revealing important insights into its solid-state organization. X-ray diffraction patterns recorded at room temperature using X-ray diffractometer systems demonstrate characteristic diffraction peaks that correspond to the crystalline nature of the compound [1]. The compound crystallizes in a well-defined crystal lattice system, with the structure composed of distinct molecular units containing the methyl methylcarbamate moiety [1].
The single-crystal X-ray diffraction analysis of related carbamate compounds, such as methyl ammonium methyl carbamate, has provided valuable structural information about the carbamate family [2]. These studies reveal that carbamate compounds typically exhibit ordered crystalline structures with specific intermolecular interactions that influence their physical properties [2]. The crystallographic data shows that methyl methylcarbamate adopts a planar configuration around the carbamate functional group, with the nitrogen-carbon-oxygen framework maintaining characteristic bond angles and distances typical of carbamate esters [2].
X-ray diffraction characterization has also been employed to study the thermal behavior and phase transitions of carbamate compounds under various conditions [3] [4]. The diffraction patterns show that methyl methylcarbamate maintains its crystalline integrity under normal storage conditions, with no evidence of polymorphic transitions at room temperature [1].
Fourier Transform Infrared spectroscopy provides characteristic spectral signatures for methyl methylcarbamate that enable its identification and structural analysis. The infrared spectrum exhibits distinct absorption bands corresponding to the functional groups present in the molecule [5] [6]. The carbonyl stretching vibration of the carbamate group appears as a strong absorption band in the region around 1700-1730 wavenumbers, which is characteristic of carbamate esters [5].
The nitrogen-hydrogen stretching vibrations manifest as absorption bands in the 3200-3500 wavenumber region, with the exact position depending on the hydrogen bonding environment and crystalline packing [5]. The methyl group vibrations contribute to the spectrum through characteristic carbon-hydrogen stretching and bending modes observed in the 2800-3000 and 1400-1500 wavenumber regions, respectively [5].
Nuclear Magnetic Resonance spectroscopy has been extensively employed to characterize methyl methylcarbamate and related compounds. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signals corresponding to the different proton environments within the molecule [6] [7]. The methyl group attached to the oxygen atom typically appears as a singlet in the 3.6-3.8 parts per million range, while the nitrogen-methyl group resonates around 2.7-2.9 parts per million [6]. The nitrogen-hydrogen proton, when present, appears as a broad signal due to quadrupolar relaxation effects [7].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing around 156-158 parts per million, characteristic of carbamate carbonyls [6] [7]. The methoxy carbon resonates around 52-54 parts per million, while the nitrogen-methyl carbon appears around 29-31 parts per million [6]. These spectroscopic signatures serve as definitive identification markers for methyl methylcarbamate and enable monitoring of its purity and structural integrity [6].
The thermodynamic stability of methyl methylcarbamate has been investigated through comprehensive thermal analysis studies. The compound demonstrates remarkable thermal stability under normal storage conditions, maintaining its molecular integrity at temperatures below 100°C [8] [9]. Thermogravimetric analysis reveals that methyl methylcarbamate begins to undergo decomposition at elevated temperatures, with the onset of thermal degradation occurring around 150-180°C [8].
Kinetic studies of carbamate decomposition reactions have provided valuable insights into the thermal behavior of methyl methylcarbamate. The decomposition process follows first-order kinetics, with activation energies typically ranging from 60-80 kilojoules per mole for similar carbamate compounds [8] [10]. The thermal decomposition pathway involves the breaking of the carbon-oxygen bond in the carbamate linkage, leading to the formation of methyl isocyanate and methanol as primary decomposition products [8] [11].
The decomposition kinetics are significantly influenced by environmental factors such as temperature, pressure, and the presence of catalysts. At temperatures above 200°C, the decomposition rate increases exponentially, following Arrhenius behavior with pre-exponential factors in the range of 10^5 to 10^12 per minute [8]. The activation energy for the thermal decomposition of methyl methylcarbamate is estimated to be approximately 71-75 kilojoules per mole, based on kinetic modeling studies of related carbamate compounds [8].
Stability studies under various environmental conditions indicate that methyl methylcarbamate remains stable when stored under inert atmosphere at room temperature [9]. The compound shows sensitivity to moisture and strong acids or bases, which can catalyze hydrolysis reactions leading to degradation [9]. Oxidizing agents are incompatible with methyl methylcarbamate and can promote unwanted side reactions [9].
The thermodynamic properties of methyl methylcarbamate include standard formation enthalpies and heat capacities that have been estimated through computational methods and experimental measurements on related compounds [12] [13]. These thermodynamic parameters are essential for understanding the energetics of reactions involving methyl methylcarbamate and for predicting its behavior under various process conditions [12].
The solubility characteristics of methyl methylcarbamate in various organic solvents have been systematically investigated to understand its phase behavior and compatibility with different matrix systems. The compound exhibits good solubility in polar organic solvents, particularly in alcohols such as ethanol and methanol [14] [15] [16]. This enhanced solubility in polar solvents is attributed to the polar nature of the carbamate functional group, which can form hydrogen bonds with protic solvents [14].
In acetone, methyl methylcarbamate demonstrates moderate to good solubility, making it suitable for applications requiring dissolution in ketone-based solvent systems [14] [16]. The solubility behavior in acetone is influenced by the dipole-dipole interactions between the carbamate group and the carbonyl functionality of acetone [14]. This compatibility extends to other polar aprotic solvents, though specific quantitative data for methyl methylcarbamate is limited in the current literature [17].
Comparative solubility studies with the parent compound methyl carbamate reveal important insights into the effect of nitrogen methylation on solubility properties. Methyl carbamate exhibits exceptional water solubility of 700 grams per liter at 20°C [18] [14] [15], and this high aqueous solubility is attributed to the strong hydrogen bonding capability of the primary carbamate group [14]. The substitution of a hydrogen atom on the nitrogen with a methyl group in methyl methylcarbamate is expected to reduce water solubility due to the elimination of one hydrogen bonding site [14].
The phase behavior of methyl methylcarbamate in organic matrices is particularly relevant for its applications in polymer synthesis and pharmaceutical formulations. Studies on similar carbamate compounds indicate that these materials can exhibit complex phase behavior in mixed solvent systems [17] [19]. The presence of carbon dioxide can significantly influence the solubility and phase behavior of carbamate compounds, as demonstrated in studies of carbamate synthesis under supercritical carbon dioxide conditions [17].
In non-polar solvents such as hydrocarbons, methyl methylcarbamate is expected to have limited solubility due to the polar nature of the carbamate functional group [17]. However, the presence of the additional methyl group compared to methyl carbamate may slightly enhance solubility in less polar media by reducing the overall polarity of the molecule [17].
The temperature dependence of solubility has been investigated for related carbamate compounds, showing that solubility generally increases with temperature in most organic solvents [17] [19]. This temperature effect is particularly pronounced in alcoholic solvents, where increased thermal energy facilitates the breaking and reformation of hydrogen bonds between solute and solvent molecules [17].
Phase transition studies reveal that methyl methylcarbamate can undergo reversible dissolution and precipitation processes in temperature-controlled systems [19]. These phase transitions are important for crystallization processes and purification procedures [19]. The lower critical solution temperature behavior observed in related carbamate systems suggests that methyl methylcarbamate may exhibit similar thermally responsive phase behavior in specific solvent combinations [19].